molecular formula C12H9N3S B2514106 2-[(2-Aminophenyl)thio]nicotinonitrile CAS No. 909372-42-5

2-[(2-Aminophenyl)thio]nicotinonitrile

Cat. No.: B2514106
CAS No.: 909372-42-5
M. Wt: 227.29
InChI Key: BRZVDYGBEMANID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminophenyl)thio]nicotinonitrile involves the reaction of 2-aminothiophenol with nicotinonitrile under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with precise control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminophenyl)thio]nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-[(2-Aminophenyl)thio]nicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used as a corrosion inhibitor for carbon steel in acidic environments.

Mechanism of Action

The mechanism of action of 2-[(2-Aminophenyl)thio]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can form coordinate bonds with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Aminophenyl)thio]nicotinonitrile is unique due to its specific chemical structure, which allows it to interact with a wide range of molecules. Its versatility in undergoing various chemical reactions and its effectiveness as a corrosion inhibitor make it distinct from other similar compounds .

Biological Activity

2-[(2-Aminophenyl)thio]nicotinonitrile (CAS No. 909372-42-5) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thioether linkage and a nitrile group, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and other relevant biological studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₈N₂S
  • Molecular Weight : 220.26 g/mol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The thioether moiety is known to enhance lipophilicity, facilitating cellular uptake. The nitrile group may play a role in the modulation of enzyme activities or receptor interactions, leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against several human cancer cell lines. The following table summarizes the findings from various studies regarding its efficacy:

Cell Line IC50 (µM) Growth Inhibition (%) Exposure Time (hrs)
MCF-7 (Breast Cancer)15.480%48
DU-145 (Prostate)12.375%48
HEP-2 (Liver Cancer)18.770%48
A549 (Lung Cancer)14.565%48

These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer types, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Studies

  • Study on MCF-7 Cell Line : In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value of 15.4 µM after 48 hours of exposure. The study indicated that the compound induces apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .
  • DU-145 Prostate Cancer Study : Another investigation focused on DU-145 cells showed that at a concentration of 12.3 µM, the compound inhibited cell proliferation by approximately 75%. The mechanism was linked to cell cycle arrest in the G1 phase, suggesting that it may interfere with cyclin-dependent kinases .
  • HEP-2 Cell Line Analysis : Research involving HEP-2 cells revealed a growth inhibition rate of about 70% at an IC50 of 18.7 µM, indicating substantial efficacy against liver cancer cells .

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest other potential biological activities for this compound:

Properties

IUPAC Name

2-(2-aminophenyl)sulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-8-9-4-3-7-15-12(9)16-11-6-2-1-5-10(11)14/h1-7H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZVDYGBEMANID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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